4'-Epi-4'-(2-deoxyfucose)daunomycin is a derivative of daunomycin, a well-known anthracycline antibiotic used in cancer therapy. This compound incorporates a modified sugar moiety, specifically 2-deoxyfucose, which plays a critical role in its biological activity. The structural modifications aim to enhance the drug's efficacy and reduce its toxicity compared to its parent compound.
Daunomycin is primarily derived from the bacterium Streptomyces peucetius. The synthesis of 4'-Epi-4'-(2-deoxyfucose)daunomycin involves the chemical modification of daunomycin to incorporate the 2-deoxyfucose sugar, which alters its pharmacological properties.
4'-Epi-4'-(2-deoxyfucose)daunomycin belongs to the class of anthracycline antibiotics. These compounds are characterized by their planar chromophore structure and are widely utilized for their antitumor activity. The addition of the 2-deoxyfucose moiety categorizes this compound as a glycosylated anthracycline.
The synthesis of 4'-Epi-4'-(2-deoxyfucose)daunomycin can be achieved through various methods, including:
The molecular structure of 4'-Epi-4'-(2-deoxyfucose)daunomycin features:
The chemical reactivity of 4'-Epi-4'-(2-deoxyfucose)daunomycin includes:
The reactions typically involve:
The mechanism by which 4'-Epi-4'-(2-deoxyfucose)daunomycin exerts its antitumor effects involves:
Studies indicate that modifications such as those seen in 4'-Epi-4'-(2-deoxyfucose)daunomycin can significantly alter solubility and stability profiles compared to standard daunomycin .
The primary scientific uses of 4'-Epi-4'-(2-deoxyfucose)daunomycin include:
4'-Epi-4'-(2-deoxyfucose)daunomycin (IDDNR) is a semisynthetic anthracycline derivative structurally characterized by two critical modifications to the native daunomycin structure:
Table 1: Key Structural Features of 4'-Epi-4'-(2-deoxyfucose)daunomycin
Structural Region | Specific Feature | Chemical Significance |
---|---|---|
Aglycone | Daunomycinone core | DNA intercalation via planar ring system |
Aminosugar Attachment | Glycosidic bond at C7 of aglycone | Links pharmacophore to DNA-recognition element |
Sugar Identity | 2-Deoxyfucose (4'-epi) | Absence of 2-OH; Epimerized 4'-OH |
Functional Groups | 3'-Amino group | Electrostatic interaction with DNA backbone |
X-ray crystallographic analyses reveal significant conformational differences between IDDNR, daunomycin, and related analogues, primarily localized to the sugar moiety and its spatial orientation relative to the aglycone:
Table 2: Comparative Crystallographic Parameters
Parameter | Daunomycin-DNA Complex | 4'-Epi-4'-(2-deoxyfucose)daunomycin (IDDNR) | Functional Consequence |
---|---|---|---|
Glycosidic Torsion (χ) | ~130° - 140° | Altered value | Changes projection of sugar into groove |
4'-OH Configuration | Natural D-configuration | 4'-epi (L-like configuration) | Disrupted H-bonding to DNA bases/backbone |
2' Substituent | OH (H-bond donor/acceptor) | H (No H-bond capacity) | Loss of specific H-bond; Increased hydrophobicity |
Sugar Pucker | Typically ^4~C~1~ | Altered (e.g., ^2^T~3~) | Altered position of 3'-NH~3~+~ and 4'-OH |
The substitution of daunosamine with 2-deoxyfucose profoundly impacts the molecular recognition of DNA:
The 4'-epi configuration is a central structural feature of IDDNR with critical stereochemical consequences:
Table 3: Functional Consequences of Structural Modifications in IDDNR
Modification | Primary Structural Effect | Key Consequence for DNA Interaction | |
---|---|---|---|
2-Deoxyfucose | Loss of 2'-OH group | Loss of H-bond donor; Increased hydrophobicity; Slightly reduced steric bulk; Potential increase in sugar flexibility | Reduced binding affinity; Altered sequence specificity?; Enhanced hydrophobic contacts? |
4'-Epimerization | Inversion of stereochemistry at C4' | Altered sugar ring pucker; Drastically altered spatial position and H-bonding capacity of 4'-OH | Disruption of critical H-bonding network in DNA minor groove; Significantly reduced binding affinity and complex stability |
Combined Effect | Synergistic alteration of sugar structure and presentation | Major perturbation of optimal DNA binding pharmacophore | Profoundly diminished DNA binding strength and stability compared to Daunomycin |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: